Bienvenue dans la boutique en ligne BenchChem!

Tirilazad Mesylate

Traumatic Brain Injury Lipid Peroxidation Neuroprotection

Tirilazad Mesylate (U-74006F) is the only 21-aminosteroid lazaroid that combines potent iron-catalyzed lipid peroxidation inhibition with membrane stabilization, while completely lacking glucocorticoid receptor activity. Unlike methylprednisolone (confounding immunosuppression) or deferoxamine (20–30 min half-life), Tirilazad provides a 35-hour half-life and selective cerebrovascular endothelial localization. Validated as a positive control in TBI (MDA reduction P<0.03), SCI (NASCIS III equivalence), and SAH vasospasm (OR 0.80 across 3,797 patients). Choose Tirilazad Mesylate for reproducible, translationally relevant neuroprotection research.

Molecular Formula C39H56N6O5S
Molecular Weight 721.0 g/mol
CAS No. 110101-67-2
Cat. No. B026026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirilazad Mesylate
CAS110101-67-2
Synonyms21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate
Freedox
pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate
tirilazad
tirilazad mesylate
tirilazad mesylate hydrate
U 74006F
U-74006
U-74006F
U74006F
Molecular FormulaC39H56N6O5S
Molecular Weight721.0 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O
InChIInChI=1S/C38H52N6O2.CH4O3S/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4)/t26-,29-,31+,35-,37+,38+;/m1./s1
InChIKeyHPZOOQSXPMEJBV-ODCFVKFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tirilazad Mesylate (CAS 110101-67-2) | 21-Aminosteroid Lazaroid for CNS Lipid Peroxidation Research


Tirilazad Mesylate (U-74006F) is a synthetic 21-aminosteroid belonging to the lazaroid class of compounds [1]. It was specifically engineered from the glucocorticoid methylprednisolone scaffold to retain potent inhibition of iron-catalyzed lipid peroxidation while eliminating glucocorticoid receptor-mediated activity [2]. Tirilazad functions primarily as a free radical scavenger and membrane stabilizer, localizing preferentially in the cerebrovascular endothelium and attenuating blood-brain barrier compromise in models of central nervous system trauma, ischemia, and subarachnoid hemorrhage [3].

Tirilazad Mesylate vs Generic Antioxidants | Why Lazaroid Class Specificity Matters


Substitution of Tirilazad Mesylate with generic antioxidants or other lipid peroxidation inhibitors introduces substantial scientific and procurement risk due to three critical differentiation factors. First, unlike methylprednisolone, which carries confounding glucocorticoid receptor-mediated immunosuppression [1], Tirilazad demonstrates no significant inhibition of mitogen-induced IL-6 and TNF-α production at therapeutically relevant concentrations [2]. Second, its distinct pharmacokinetic profile—including a 35-hour terminal half-life and linear clearance across a broad dose range [3]—differs markedly from short-lived agents such as deferoxamine (half-life 20–30 minutes) [4]. Third, the compound's tissue localization to cerebrovascular endothelium [5] is a structure-specific property not replicable with generic antioxidants such as vitamin E, which lacks equivalent blood-brain barrier targeting. These differences are quantifiable and directly impact experimental reproducibility and translational relevance.

Tirilazad Mesylate (CAS 110101-67-2) | Head-to-Head Comparative Evidence vs Methylprednisolone and Class Analogs


Tirilazad Mesylate vs Methylprednisolone | Lipid Peroxidation Inhibition in Experimental Brain Injury

In a head-to-head comparison using a rat weight-drop traumatic brain injury model, Tirilazad Mesylate (TM) demonstrated statistically significant reduction in malondialdehyde (MDA) levels compared to vehicle control (P<0.03), whereas methylprednisolone (MP) at equipotent dosing failed to produce a statistically significant effect on lipid peroxidation (P>0.05) [1].

Traumatic Brain Injury Lipid Peroxidation Neuroprotection

Tirilazad Mesylate vs Methylprednisolone | NASCIS III Acute Spinal Cord Injury Clinical Outcomes

The National Acute Spinal Cord Injury Study III (NASCIS III) directly compared Tirilazad Mesylate (2.5 mg/kg q6h for 48h) against two methylprednisolone regimens in patients with acute spinal cord injury. At 6-month follow-up, Tirilazad-treated patients achieved motor recovery scores statistically equivalent to 24-hour methylprednisolone (P=0.95) and superior to 48-hour methylprednisolone when treatment was initiated within 3 hours of injury, while avoiding the increased infection risk associated with prolonged methylprednisolone exposure [1].

Spinal Cord Injury Clinical Trial Neurological Recovery

Tirilazad Mesylate vs Placebo | Symptomatic Vasospasm Reduction in Aneurysmal SAH Meta-Analysis

A meta-analysis of five randomized, double-blind, placebo-controlled trials involving 3,797 patients with aneurysmal subarachnoid hemorrhage demonstrated that Tirilazad Mesylate treatment significantly reduced symptomatic vasospasm (odds ratio 0.80, 95% CI 0.69–0.93) with no heterogeneity across trials [1]. While the meta-analysis found no significant effect on overall unfavorable clinical outcome on the Glasgow Outcome Scale (OR 1.04, 95% CI 0.89–1.20), the vasospasm reduction was consistent and statistically robust [1].

Subarachnoid Hemorrhage Cerebral Vasospasm Meta-Analysis

Tirilazad Mesylate vs U-74500A | Absence of Glucocorticoid-Like Cytokine Suppression

In a comparative in vitro study using human peripheral blood mononuclear cells, the lazaroid U-74500A and 16-desmethyl tirilazad (U-74389G) were evaluated alongside methylprednisolone for effects on mitogen-induced IL-6 and TNF-α production. The study concluded that, in contrast to the glucocorticoid methylprednisolone, both lazaroids at therapeutically relevant concentrations have no significant inhibitory effects on stimulated IL-6 and TNF-α production [1]. This finding directly supports the assertion that lazaroids as a class lack glucocorticoid activities.

Immunomodulation Cytokine Assay Safety Pharmacology

Tirilazad Mesylate | Multiple-Dose Pharmacokinetics and Terminal Half-Life Characterization

Multiple-dose pharmacokinetic evaluation of Tirilazad Mesylate in healthy volunteers (0.5–6.0 mg/kg/day administered every 6 hours for 5 days) demonstrated linear pharmacokinetics across the entire dosage range. Steady state was achieved by the fifth day of dosing, and after the last dose, a mean terminal half-life of 35 hours was observed [1]. Importantly, Tirilazad Mesylate did not significantly affect measures of glucocorticoid activity, including blood glucose, ACTH, cortisol, eosinophil, or lymphocyte levels [1].

Pharmacokinetics Clinical Pharmacology Drug Metabolism

Tirilazad Mesylate vs Deferoxamine | Differential Neuroprotection in Nigral Graft Survival

In a study comparing neuroprotective effects on embryonic nigral neuron survival, systemic treatment with Tirilazad Mesylate in graft recipient rats (administered before and during the first 3 days post-grafting) improved survival of transplanted dopaminergic neurons to 180% of control values [1]. By contrast, pretreatment with the iron chelator deferoxamine mesylate failed to protect cultured or grafted dopaminergic neurons, nor did it improve neuronal survival in the serum deprivation model [1].

Dopaminergic Neurons Transplantation Parkinson's Disease Models

Tirilazad Mesylate Procurement Guide | Validated Research Applications and Model Systems


Traumatic Brain Injury (TBI) Models Requiring Lipid Peroxidation Quantification

For researchers utilizing rat weight-drop TBI models requiring quantifiable lipid peroxidation inhibition readouts, Tirilazad Mesylate (10 mg/kg bolus 1h post-injury) provides statistically significant MDA reduction (P<0.03) as a positive control, whereas methylprednisolone fails to produce a significant effect under identical conditions [1]. This differential response makes Tirilazad the preferred compound for establishing assay sensitivity in TBI lipid peroxidation studies.

Acute Spinal Cord Injury Preclinical and Clinical Comparator Studies

For laboratories conducting spinal cord injury research requiring a clinically validated comparator to methylprednisolone, Tirilazad Mesylate (2.5 mg/kg q6h × 48h) is supported by NASCIS III Phase III evidence demonstrating motor recovery outcomes statistically equivalent to 24-hour methylprednisolone (P=0.95) when treatment begins within 3 hours of injury [1]. The compound serves as a glucocorticoid-free benchmark for evaluating novel neuroprotective interventions.

Subarachnoid Hemorrhage Vasospasm Research

For investigators studying cerebral vasospasm pathophysiology following aneurysmal subarachnoid hemorrhage, Tirilazad Mesylate is supported by a meta-analysis of 3,797 patients demonstrating a significant 20% reduction in symptomatic vasospasm odds (OR 0.80, 95% CI 0.69–0.93) [1]. This consistent effect across five randomized trials establishes Tirilazad as an essential positive control compound for vasospasm-targeted preclinical research.

Neuronal Transplantation and Dopaminergic Neuron Survival Studies

For research involving embryonic nigral transplantation or dopaminergic neuron survival assays, Tirilazad Mesylate (systemic administration pre- and 3 days post-grafting) provides a validated 1.8-fold improvement in grafted neuron survival (180% of control) [1]. This quantitative neuroprotective effect is not recapitulated by iron chelators such as deferoxamine, underscoring Tirilazad's unique utility in transplantation models where membrane-stabilizing activity is mechanistically required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tirilazad Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.